molecular formula C15H21N5O2 B2843126 1,3-Dimethyl-7-(2-methyl-allyl)-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione CAS No. 376378-00-6

1,3-Dimethyl-7-(2-methyl-allyl)-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione

Cat. No. B2843126
CAS RN: 376378-00-6
M. Wt: 303.366
InChI Key: RPEHFRKRLKPJSQ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-7-(2-methyl-allyl)-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione, also known as DMXAA, is a small molecule that has been extensively studied for its potential therapeutic applications. DMXAA was first synthesized in the 1980s, and since then, it has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Synthesis and Derivative Formation

  • Fused Pyrrole Derivatives Synthesis : A study by Maity and Pramanik (2013) involved the synthesis of fused pyrrole derivatives using a method that might be relevant for the synthesis of similar compounds to 1,3-Dimethyl-7-(2-methyl-allyl)-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione. This process included domino condensation and allylic hydroxylation, yielding pyrrole derivatives from enamines and arylglyoxals (Maity & Pramanik, 2013).

  • Formation of Purinediones : Another research by Šimo, Rybár, and Alföldi (1995) describes the synthesis of 2-Substituted 9-Methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, which is relevant due to the structural similarity to the compound . This study provides insights into the synthetic routes and chemical properties of purinediones (Šimo et al., 1995).

Interaction and Bonding Studies

  • Charge-Separated Modified Nucleobases : A study by Schmidt et al. (1999) explored the intramolecular interactions of uracil derivatives, which are structurally related to purine compounds like 1,3-Dimethyl-7-(2-methyl-allyl)-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione. This research provides insights into π-Interactions and hydrogen bonding, crucial for understanding the chemical behavior of such compounds (Schmidt et al., 1999).

Functional Derivatives and Biological Activity

  • Tetramic Acid Derivatives and Biological Activity : Sorokina et al. (2007) synthesized a range of pyrrolidine-2,4-dione derivatives, offering insights into the potential biological activities of structurally similar compounds like 1,3-Dimethyl-7-(2-methyl-allyl)-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione. Some of these derivatives exhibited anticonvulsant activity, highlighting the potential pharmacological applications of similar compounds (Sorokina et al., 2007).

Pharmaceutically Relevant Polymorphs

  • Polymorphs of Methylxanthines Study : Research by Latosinska et al. (2014) on methylxanthines like caffeine and theobromine, which share a purine structure, can provide insights into the physical and chemical properties relevant to 1,3-Dimethyl-7-(2-methyl-allyl)-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione. The study involved examining polymorphs using techniques like NMR-NQR, which could be applicable for studying similar compounds (Latosinska et al., 2014).

properties

IUPAC Name

1,3-dimethyl-7-(2-methylprop-2-enyl)-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-10(2)9-20-11-12(16-14(20)19-7-5-6-8-19)17(3)15(22)18(4)13(11)21/h1,5-9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEHFRKRLKPJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1N3CCCC3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320416
Record name 1,3-dimethyl-7-(2-methylprop-2-enyl)-8-pyrrolidin-1-ylpurine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202898
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-pyrrolidin-1-ylpurine-2,6-dione

CAS RN

376378-00-6
Record name 1,3-dimethyl-7-(2-methylprop-2-enyl)-8-pyrrolidin-1-ylpurine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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